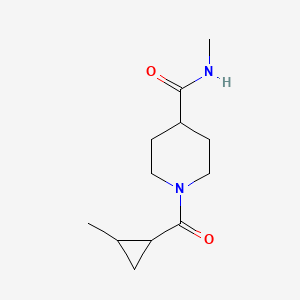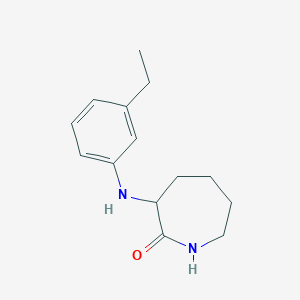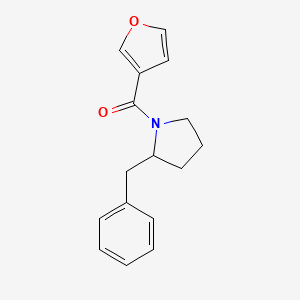
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential applications in pharmacology and medicinal chemistry. This compound is also known as MK-677 or Ibutamoren, and it is a selective agonist of the growth hormone secretagogue receptor (GHSR).
Mécanisme D'action
The mechanism of action of N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide involves the activation of the GHSR, which is a G protein-coupled receptor that is primarily expressed in the hypothalamus. Activation of this receptor leads to the release of growth hormone and IGF-1, which are important regulators of growth and metabolism.
Biochemical and physiological effects:
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects, including increased levels of growth hormone and IGF-1, improved bone density, increased muscle mass and strength, and improved sleep quality. This compound has also been shown to have potential applications in the treatment of various conditions, including growth hormone deficiency, osteoporosis, and sarcopenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide in lab experiments is its ability to stimulate the release of growth hormone and IGF-1, which can be useful in studying the effects of these hormones on various physiological processes. However, one of the limitations of using this compound is its potential to cause side effects, such as increased appetite and water retention.
Orientations Futures
There are several future directions for research on N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide, including the development of new analogs with improved pharmacological properties, the investigation of its potential applications in the treatment of various conditions, and the study of its effects on other physiological processes, such as metabolism and aging. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide involves several steps, including the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperidine in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various areas of research. One of the most notable applications is in the field of pharmacology, where this compound has been shown to stimulate the release of growth hormone and insulin-like growth factor-1 (IGF-1) in both animals and humans.
Propriétés
IUPAC Name |
N-methyl-1-(2-methylcyclopropanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8-7-10(8)12(16)14-5-3-9(4-6-14)11(15)13-2/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRWMZQWKXXNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC(CC2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![(3,5-Dimethylpiperidin-1-yl)-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7492921.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)


![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

